molecular formula C15H18N4OS B5503930 1-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline

1-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline

Cat. No. B5503930
M. Wt: 302.4 g/mol
InChI Key: HMQQVMAMHIBCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives, including compounds with complex substituents like 1-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline, often involves multi-step reactions that can include cyclization, acylation, and heteroatom incorporation. For instance, the synthesis of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates showcases the complexity of creating such compounds, indicating the intricate steps necessary for incorporating various functional groups onto the tetrahydroquinoline core (Maggio et al., 2001).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a combination of rings including the tetrahydroquinoline and triazole portions, which impact their chemical behavior and interactions. The crystal structure analysis of related compounds reveals details about the planarity of the triazole ring and its substituents, which are crucial for understanding the compound's reactivity and potential binding mechanisms (Z. Karczmarzyk et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their ability to undergo various organic transformations, such as nucleophilic substitutions and cycloadditions, tailored towards synthesizing new derivatives with potential biological activities. For example, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates for the synthesis of tetrahydroquinoline derivatives highlights the versatility of these compounds in chemical synthesis (Jian-Mei Lu & Min Shi, 2007).

Scientific Research Applications

Antibiotic and Antimicrobial Properties

  • Helquinoline : A tetrahydroquinoline derivative, similar to the requested compound, named helquinoline, has shown significant biological activity against bacteria and fungi (Asolkar et al., 2004).
  • Antimicrobial Activity : Compounds containing the tetrahydroisoquinoline structure, which is closely related to the requested compound, have been synthesized and evaluated as antimicrobial agents (Kamal et al., 2011).

Chemical Structure and Synthesis

  • Chemical Structure Analysis : Detailed analysis of the structure and stereochemistry of similar triazole and tetrahydroquinoline compounds has been conducted, providing insight into their molecular configuration (Karczmarzyk et al., 2012).
  • Synthetic Routes : Various synthetic routes and reactions have been explored for compounds containing triazole and tetrahydroquinoline moieties, contributing to the development of new chemical entities (Awad et al., 2002).

Other Applications

  • Herbicide Antidote : Certain haloacyl 1-substituted-1,2,3,4-tetrahydroisoquinoline compounds, which are structurally similar to the requested compound, have been identified as effective antidotes for certain herbicides (Cacm Staff, 2009).
  • Synthetic and Medicinal Chemistry : Synthesis and characterization of new compounds with the tetrahydroquinoline framework have been conducted, leading to potential antimicrobial agents (Desai et al., 2007).

Mechanism of Action

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-2-13-16-15(18-17-13)21-10-14(20)19-9-5-7-11-6-3-4-8-12(11)19/h3-4,6,8H,2,5,7,9-10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQQVMAMHIBCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.